2-Propyl-1,3-dioxolane

Catalog No.
S774923
CAS No.
3390-13-4
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propyl-1,3-dioxolane

CAS Number

3390-13-4

Product Name

2-Propyl-1,3-dioxolane

IUPAC Name

2-propyl-1,3-dioxolane

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3

InChI Key

JSDUOUVZQRZOOY-UHFFFAOYSA-N

SMILES

CCCC1OCCO1

Canonical SMILES

CCCC1OCCO1

The exact mass of the compound 2-Propyl-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Propyl-1,3-dioxolane (CAS 3390-13-4), commonly known as butyraldehyde ethylene acetal, is a cyclic acetal characterized by a five-membered dioxolane ring substituted with a propyl group at the C2 position. Industrially and synthetically, it serves as a highly stable, protected form of butyraldehyde, a specialized reaction medium, and a critical precursor in the synthesis of E-series glycol ether solvents [1]. Its procurement value is primarily driven by its specific alkyl chain length, which strictly dictates downstream solvent properties during hydrogenolysis, and its cyclic structure, which provides superior thermal stability and resistance against basic and nucleophilic conditions compared to its unprotected aldehyde precursor [2].

Substituting 2-propyl-1,3-dioxolane with the unsubstituted parent compound (1,3-dioxolane) or shorter-chain analogs (such as 2-methyl-1,3-dioxolane) critically alters both process chemistry and downstream product identity. In industrial solvent manufacturing, replacing the propyl group with a methyl group shifts the hydrogenolysis product from ethylene glycol monobutyl ether—a highly valued coalescing agent—to ethylene glycol monopropyl ether, fundamentally changing the target's boiling point and amphiphilic profile [1]. Furthermore, in synthetic applications such as photochemical additions, unsubstituted 1,3-dioxolane is prone to forming intractable oligomeric residues that trap the target compounds, whereas the sterically differentiated 2-propyl analog yields clean, easily isolable adducts[2].

Suppression of Oligomeric Residues in Photochemical Additions

In photochemically induced additions of oxycarbinyl species to alpha-enones, the choice of dioxolane solvent strictly dictates product recovery. Attempts to use unsubstituted 1,3-dioxolane as a solvent-addend result in the formation of heavy, intractable oily residues that prevent photoproduct isolation. In direct contrast, utilizing 2-propyl-1,3-dioxolane completely suppresses this oligomerization, yielding the target ketone adduct cleanly and selectively [1].

Evidence DimensionPhotochemical reaction cleanliness and product isolation
Target Compound Data2-Propyl-1,3-dioxolane (Clean reaction, sole ketone product isolated)
Comparator Or Baseline1,3-Dioxolane (Reaction abandoned due to heavy oily residue formation)
Quantified DifferenceComplete suppression of intractable oligomeric residue
ConditionsPhotolysis of enone with benzophenone in dioxolane solvent at 350 nm

For synthetic chemists, procuring the 2-propyl substituted dioxolane is essential to ensure clean product recovery and avoid reaction-ruining polymerization during photoalkylation.

Precursor Specificity for E-Series Glycol Ether Production

The alkyl chain length at the C2 position of the dioxolane ring strictly defines the identity of the downstream solvent produced via liquid-phase hydrogenolysis. The hydrogenolysis of 2-propyl-1,3-dioxolane selectively yields ethylene glycol monobutyl ether (2-butoxyethanol), a major industrial solvent. Substituting this precursor with 2-methyl-1,3-dioxolane shifts the product to ethylene glycol monopropyl ether, fundamentally altering the boiling point, vapor pressure, and amphiphilic properties of the resulting solvent [1].

Evidence DimensionHydrogenolysis product identity
Target Compound Data2-Propyl-1,3-dioxolane (Yields ethylene glycol monobutyl ether)
Comparator Or Baseline2-Methyl-1,3-dioxolane (Yields ethylene glycol monopropyl ether)
Quantified Difference1-carbon difference in the resulting ether alkoxy chain
ConditionsLiquid-phase hydrogenolysis over noble metal catalysts

Industrial buyers manufacturing specific E-series coalescing solvents must procure the exact 2-propyl acetal to achieve the required butyl ether profile.

High-Yield Benchmark for Solid Acid Acetalization Catalysts

2-Propyl-1,3-dioxolane serves as a highly efficient, sterically accessible model compound for evaluating novel solid acid catalysts. In standardized tests using activated carbon-supported tungstosilicic acid, the condensation of butyraldehyde and ethylene glycol to form 2-propyl-1,3-dioxolane achieved an 87.5% yield. In contrast, the more sterically hindered 2-phenyl-1,3-dioxolane achieved only a 56.7% yield under identical conditions, demonstrating the propyl analog's superior utility as a baseline metric for catalyst activity [1].

Evidence DimensionAcetalization yield under standardized catalysis
Target Compound Data2-Propyl-1,3-dioxolane (87.5% yield)
Comparator Or Baseline2-Phenyl-1,3-dioxolane (56.7% yield)
Quantified Difference+30.8% absolute yield
Conditions1.0% tungstosilicic acid/C catalyst, 1:1.5 aldehyde/glycol molar ratio, 1.0 h reaction time

Process chemists evaluating new reactor beds or solid acid catalysts should select the butyraldehyde acetalization as a high-conversion benchmark to accurately measure catalytic efficiency.

Thermal Stability and Handling vs. Unprotected Aldehyde

Procuring butyraldehyde in its protected cyclic acetal form (2-propyl-1,3-dioxolane) significantly improves handling and storage parameters. While free butyraldehyde is highly volatile (boiling point ~75 °C) and prone to rapid atmospheric oxidation, 2-propyl-1,3-dioxolane exhibits a much higher boiling point (~133 °C) and is entirely stable to basic and nucleophilic conditions. This allows for long-term storage and direct deployment in multi-step syntheses where the free aldehyde would degrade [1].

Evidence DimensionBoiling point and chemical stability
Target Compound Data2-Propyl-1,3-dioxolane (Boiling point ~133 °C, stable to bases/oxidants)
Comparator Or BaselineButyraldehyde (Boiling point ~75 °C, oxidizes in air)
Quantified Difference+58 °C increase in boiling point
ConditionsStandard atmospheric pressure handling

Procuring the cyclic acetal minimizes evaporative losses and degradation during shipping and storage, providing a stable reagent for complex basic syntheses.

Precursor for Industrial E-Series Solvent Manufacturing

Direct hydrogenolysis of 2-propyl-1,3-dioxolane is utilized to produce high-purity ethylene glycol monobutyl ether (2-butoxyethanol), a critical coalescing agent for paints and coatings. The exact C2-propyl substitution ensures the correct amphiphilic profile of the final solvent [1].

Solvent-Addend in Photochemical Syntheses

Used as a clean, non-polymerizing reaction medium and reactant in the photoalkylation of alpha-enones, avoiding the intractable oily residues that plague reactions attempted with unsubstituted dioxolanes [2].

Standardized Benchmarking of Solid Acid Catalysts

Employed as a high-yielding, sterically unhindered model reaction system to validate the efficiency and turnover frequency of novel heterogenous catalysts (e.g., supported heteropolyacids) in continuous flow or batch acetalization workflows [3].

Stable Butyraldehyde Surrogate in Multi-Step Synthesis

Utilized in complex organic syntheses requiring strongly basic or nucleophilic conditions (such as Grignard additions) where unprotected butyraldehyde would rapidly undergo unwanted side reactions or atmospheric oxidation [4].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3390-13-4

Wikipedia

2-Propyl-1,3-dioxolane

Dates

Last modified: 08-15-2023

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